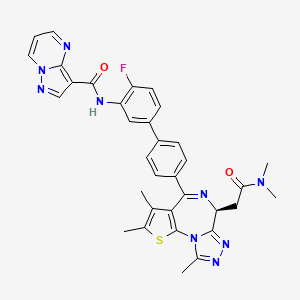
PROTAC BRD4 Degrader-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-25 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade specific proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
准备方法
The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
Synthesis of the BRD4-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The BRD4-binding ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .
化学反应分析
PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ligase, leading to the degradation of BRD4 via the proteasome.
Binding interactions: The BRD4-binding ligand interacts with the bromodomains of BRD4, while the E3 ligase ligand interacts with the E3 ligase.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to BRD4.
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to BRD4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .
科学研究应用
PROTAC BRD4 Degrader-25 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of BRD4 in various cancers and to develop potential therapeutic strategies.
Gene regulation studies: Researchers use the compound to investigate the role of BRD4 in regulating gene expression.
Drug discovery: This compound serves as a tool for identifying new drug targets and developing novel therapeutic agents.
Biomolecular condensates: The compound is used to study the formation and function of biomolecular condensates in cells.
作用机制
PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .
相似化合物的比较
PROTAC BRD4 Degrader-25 is unique in its ability to selectively degrade BRD4, compared to other similar compounds such as:
ARV-825: Another BRD4 degrader that also targets BRD3 and BRD2.
dBET1: A PROTAC that targets BET proteins but has a different chemical structure and mechanism of action.
OTX015: A small molecule inhibitor of BET proteins that does not induce degradation.
This compound stands out due to its high selectivity for BRD4 and its ability to induce rapid and efficient degradation of the target protein .
属性
分子式 |
C34H30FN9O2S |
|---|---|
分子量 |
647.7 g/mol |
IUPAC 名称 |
N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1 |
InChI 键 |
GNAZHLWOOVUAFO-MHZLTWQESA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















